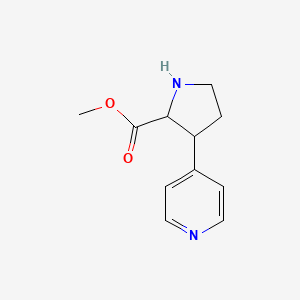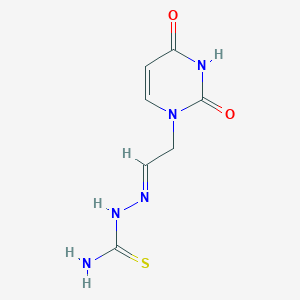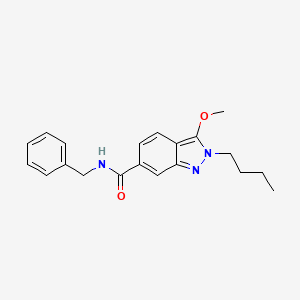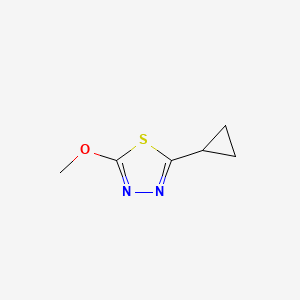
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a methoxy group attached to the fifth carbon The cyclopropyl group is attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with methoxyacetyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug design.
Industry: Used in the development of agrochemicals and as a corrosion inhibitor
作用机制
The mechanism of action of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation pathways .
相似化合物的比较
Similar Compounds
2-Amino-5-cyclopropyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methoxy group.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group and a methyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A fused ring system with a triazole ring.
Uniqueness
2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole is unique due to the presence of both a cyclopropyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile scaffold for drug design and other applications .
属性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC 名称 |
2-cyclopropyl-5-methoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H8N2OS/c1-9-6-8-7-5(10-6)4-2-3-4/h4H,2-3H2,1H3 |
InChI 键 |
MVTXCCDKFFUHNP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(S1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


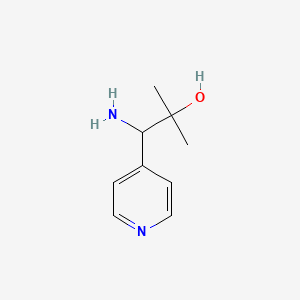
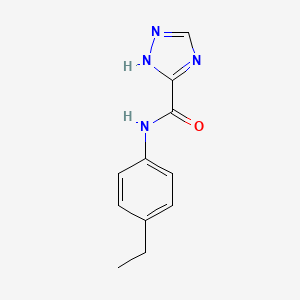
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
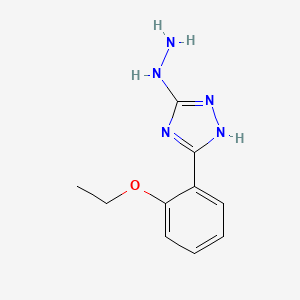
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

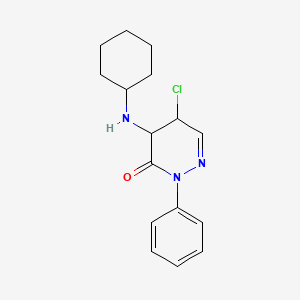
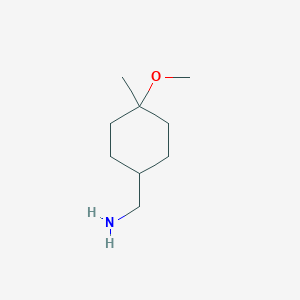
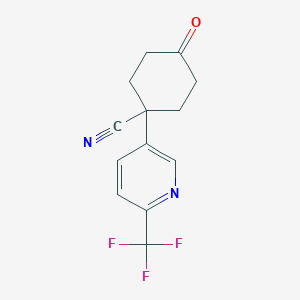
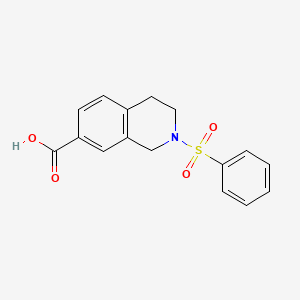
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
